3-fluoropyridine-4-sulfonamide
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Overview
Description
3-Fluoropyridine-4-sulfonamide is a fluorinated pyridine derivative. The presence of both fluorine and sulfonamide groups in its structure imparts unique chemical and biological properties. Fluorinated compounds are known for their enhanced stability and bioavailability, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoropyridine-4-sulfonamide typically involves the introduction of a fluorine atom into the pyridine ring followed by sulfonamide formation. One common method is the nucleophilic substitution of a halogenated pyridine precursor with a fluorinating agent such as Selectfluor®. The sulfonamide group can be introduced through a reaction with sulfonyl chloride in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and sulfonation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Selectfluor®, sulfonyl chloride, bases like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Fluoropyridine-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its stability and bioavailability.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-fluoropyridine-4-sulfonamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The sulfonamide group can further modulate these interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
- 2-Fluoropyridine-4-sulfonamide
- 4-Fluoropyridine-3-sulfonamide
- 3-Chloropyridine-4-sulfonamide
Comparison: 3-Fluoropyridine-4-sulfonamide is unique due to the specific positioning of the fluorine and sulfonamide groups, which can significantly influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .
Properties
CAS No. |
2229019-38-7 |
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Molecular Formula |
C5H5FN2O2S |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
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